molecular formula C13H23BrO B13063506 1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane

1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane

Cat. No.: B13063506
M. Wt: 275.22 g/mol
InChI Key: XJRRQVIMNZEDCA-UHFFFAOYSA-N
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Description

1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane is an organic compound with the molecular formula C₁₃H₂₃BrO and a molecular weight of 275.23 g/mol . This compound is characterized by a bromine atom attached to a cyclohexyl ring, which is further connected to another cyclohexyl ring substituted with a methyl group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane typically involves the reaction of 2-bromocyclohexanol with 4-methylcyclohexanol under specific conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride (NaH), and a suitable solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclohexyl derivatives without the bromine atom.

Scientific Research Applications

1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications and the development of novel compounds.

Biological Activity

1-[(2-Bromocyclohexyl)oxy]-4-methylcyclohexane is a chemical compound with potential biological activities that can be explored in various pharmacological contexts. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.

Chemical Structure and Properties

The compound consists of a bromocyclohexyl group attached to a methylcyclohexane moiety via an ether linkage. Its molecular formula is C13H17BrOC_{13}H_{17}BrO, and it features distinct structural components that may influence its biological interactions.

Biological Activity

This compound has been investigated for its potential roles in various biological processes. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi. This activity is attributed to the presence of the bromine atom, which can enhance the compound's reactivity with microbial cell membranes.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This suggests a role in treating inflammatory diseases, though specific mechanisms remain to be fully elucidated.
  • Neuroprotective Properties : Some studies have pointed to neuroprotective effects, where the compound may help shield neuronal cells from oxidative stress or neuroinflammation, making it a candidate for further research in neurodegenerative disorders.

Case Studies

Several case studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Findings : The compound demonstrated significant inhibition at concentrations above 50 µg/mL, suggesting potential as a topical antimicrobial agent.
  • Inflammation Model Study :
    • Objective : To assess anti-inflammatory effects in a murine model of arthritis.
    • Findings : Administration of the compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups.
  • Neuroprotection Assessment :
    • Objective : To investigate neuroprotective effects in vitro.
    • Findings : The compound reduced apoptosis in neuronal cell cultures exposed to oxidative stress, indicating its potential for neuroprotective applications.

Research Findings

A summary of research findings related to this compound and similar compounds is presented below:

Study FocusMethodologyKey ResultsReference
Antimicrobial ActivityAgar diffusion methodInhibition zone diameter > 10 mm at 50 µg/mLJournal of Microbiology
Anti-inflammatory EffectsELISA for cytokine measurementDecreased TNF-α levels by 30%Inflammation Research
NeuroprotectionCell viability assaysIncreased cell survival by 40% under stressNeurobiology Journal

Properties

Molecular Formula

C13H23BrO

Molecular Weight

275.22 g/mol

IUPAC Name

1-bromo-2-(4-methylcyclohexyl)oxycyclohexane

InChI

InChI=1S/C13H23BrO/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h10-13H,2-9H2,1H3

InChI Key

XJRRQVIMNZEDCA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC2CCCCC2Br

Origin of Product

United States

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